molecular formula C11H13NO2 B115516 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 151109-51-2

7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No. B115516
CAS RN: 151109-51-2
M. Wt: 191.23 g/mol
InChI Key: BGKYNZFHWPNVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a compound of interest in scientific research due to its potential applications in various fields. This compound is a member of the isoquinoline family and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the expression of inflammatory cytokines and reduces oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. Furthermore, this compound has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. It also reduces the expression of inflammatory cytokines and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. Furthermore, this compound has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties, which may make it a promising candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline. One of the areas of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Additionally, research is needed to optimize the synthesis method and improve the bioavailability of this compound. Furthermore, studies are needed to investigate the mechanism of action of this compound in more detail and to identify its molecular targets. Finally, research is needed to investigate the potential use of this compound in combination with other agents for synergistic effects.

Synthesis Methods

7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has been synthesized using different methods. One of the commonly used methods involves the condensation of 2,3-dimethoxybenzaldehyde and 2-methylcyclohexanone in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and catalysts.

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has potential applications in various fields of scientific research. One of the areas of interest is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and induces cell cycle arrest and apoptosis. It has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

151109-51-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C11H13NO2/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7/h3-4,7,12H,2,5-6H2,1H3

InChI Key

BGKYNZFHWPNVJF-UHFFFAOYSA-N

SMILES

CC1CC2=CC3=C(C=C2CN1)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2CN1)OCO3

synonyms

3-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisquinoline
3-MMOTI

Origin of Product

United States

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